GSK1059615 - 958852-01-1

GSK1059615

Catalog Number: EVT-287583
CAS Number: 958852-01-1
Molecular Formula: C18H11N3O2S
Molecular Weight: 333.36384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK1059615 is a phosphoinositide 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor GSK1059615 inhibits PI3K in the PI3K/AKT kinase signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane and an increase in mitochondrial membrane permeability, followed by apoptosis. Bax is a member of the proapoptotic Bcl-2 family of proteins. PIK3, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Synthesis Analysis

The synthesis of GSK1059615 typically involves several key steps:

  1. Formation of Thiazolidinedione Derivatives: The initial steps often include the conversion of specific precursors into thiazolidinedione structures, which are central to the compound's activity.
  2. Coupling Reactions: These reactions involve joining different molecular fragments to build the desired structure, often using palladium-catalyzed cross-coupling techniques.
  3. Cyclization Steps: This step is crucial for forming the core structure of GSK1059615, where linear precursors are transformed into cyclic compounds.

Specific synthetic routes may not be fully disclosed due to proprietary concerns, but general methodologies for similar compounds have been documented in scientific literature .

Molecular Structure Analysis

GSK1059615 features a complex molecular structure characterized by:

  • Core Structure: The compound contains a thiazolidinedione core, which is known for its biological activity.
  • Functional Groups: Various functional groups are strategically placed to enhance interaction with target enzymes, particularly in the ATP-binding site of phosphoinositide 3-kinase alpha.

Molecular Data

  • Molecular Formula: C18H11N3O2SC_{18}H_{11}N_{3}O_{2}S
  • Molecular Weight: 333.37 g/mol
  • Structural Features: The presence of a sulfonamide moiety contributes to its potency by forming strong interactions with target proteins .
Chemical Reactions Analysis

GSK1059615 undergoes several key chemical reactions that define its mechanism of action:

  1. Inhibition of Phosphoinositide 3-Kinase Alpha: The compound acts as an ATP-competitive inhibitor, blocking the phosphorylation processes essential for cancer cell survival.
  2. Programmed Necrosis Induction: Unlike many anticancer agents that induce apoptosis, GSK1059615 has been shown to induce programmed necrosis in certain cancer cell types, which may contribute to its efficacy against resistant tumors.

These reactions highlight the compound's unique approach to disrupting cancer cell signaling pathways.

Mechanism of Action

GSK1059615 primarily functions through:

  • Inhibition of Signaling Pathways: It inhibits key components within the phosphoinositide 3-kinase and mammalian target of rapamycin pathways, leading to decreased cell proliferation and survival.
  • Cell Cycle Arrest: The compound has demonstrated the ability to induce cell cycle arrest in various cancer cell lines, further contributing to its anticancer properties.
  • Interaction with Mutant Isoforms: GSK1059615 exhibits high potency against mutant forms of phosphoinositide 3-kinase alpha (such as E542K and E545K), which are frequently implicated in oncogenesis .
Physical and Chemical Properties Analysis

GSK1059615 exhibits several notable physical and chemical properties:

Relevant analyses often include high-performance liquid chromatography methods to assess purity and stability over time .

Applications

GSK1059615 is primarily investigated for its potential applications in oncology:

  • Cancer Treatment Research: It is being studied for its efficacy against various cancers, including lymphomas and solid tumors.
  • Combination Therapies: Given its mechanism of action, GSK1059615 may be particularly effective when used alongside other therapeutic agents targeting different pathways in cancer cells .

The ongoing research aims to better understand its full therapeutic potential and optimize dosing regimens for clinical application.

Chemical Characterization of GSK1059615

Structural Identification & Molecular Properties

Bipyridine-Thiazolidinedione Hybrid Architecture

GSK1059615 (CAS 958852-01-2) is a synthetic small molecule featuring a unique hybrid architecture that integrates a bipyridine scaffold with a thiazolidinedione pharmacophore. The core structure consists of:

  • A quinoline moiety substituted at the 6-position with a 4-pyridinyl group, forming the bipyridine domain essential for ATP-competitive binding.
  • A thiazolidine-2,4-dione ring connected via a methylidene linker at the 5-position, adopting a (5Z) configuration critical for planar molecular geometry [2] [5].
  • An exocyclic double bond (C=C) enabling conjugation between the quinoline and thiazolidinedione systems, facilitating π-orbital overlap and enhancing target affinity [7].

This design confers optimal spatial orientation for simultaneous engagement with conserved residues in the ATP-binding pockets of PI3K isoforms and mTOR. The molecular weight is 333.36 g/mol (empirical formula C₁₈H₁₁N₃O₂S), with theoretical exact mass of 333.0572 g/mol and elemental composition: C (64.85%), H (3.33%), N (12.60%), O (9.60%), S (9.62%) [5] [8].

Table 1: Atomic Composition of GSK1059615

ElementPercentageAtomic Count
Carbon (C)64.85%18
Hydrogen (H)3.33%11
Nitrogen (N)12.60%3
Oxygen (O)9.60%2
Sulfur (S)9.62%1

IUPAC Nomenclature & SMILES Notation

  • Systematic IUPAC Name:(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione [2] [5].
  • Canonical SMILES:O=C1NC(=O)\C(S1)=C\C2=CC=C3N=CC=C(C4=CC=NC=C4)C3=C2 [3] [5].
  • InChI Key:QDITZBLZQQZVEE-YBEGLDIGSA-N (standardized representation of stereochemistry) [3] [7].

The (5Z) stereodescriptor explicitly denotes the cis configuration of the exocyclic double bond relative to the thiazolidinedione carbonyl, a conformation validated by X-ray crystallography in analogous inhibitors [5].

Physicochemical Properties: Solubility, Stability, and Bioavailability

Table 2: Physicochemical Profile of GSK1059615

PropertyValueConditions
Solubility
- DMSO5 mg/mL (15.00 mM)Hygroscopic, use fresh [1] [4]
- WaterInsolubleAmbient temperature [1]
- EthanolInsolubleAmbient temperature [1]
- Corn oilForms stable suspension (0.1 mg/mL)5% DMSO/corn oil [1]
Sodium Salt Hydrate≥8 mg/mL in H₂OImproved aqueous solubility [7]
Stability
- Solid>2 years at -20°CDesiccated, dark [4] [5]
- Solution (DMSO)1 year at -20°C, 2 years at -80°CAnhydrous [4]
LogP (predicted)2.71–2.99Moderate lipophilicity [3] [8]

Key Characteristics:1. Solubility Limitations:- The compound is highly insoluble in aqueous media (<0.00404 mg/mL) and ethanol, necessitating lipid-based formulations (e.g., 5% DMSO/95% corn oil) for in vivo studies [1] [4].- Solubilization strategies include nanoemulsions or salt formation; the sodium salt hydrate variant enhances water solubility to ≥8 mg/mL [7].

  • Stability Considerations:
  • Solutions in DMSO are hygroscopic and degrade upon moisture absorption, requiring anhydrous storage [1] [4].
  • The exocyclic double bond is susceptible to photoisomerization, mandating light-protected handling [5].
  • Bioavailability Challenges:
  • Low membrane permeability (predicted Papp <5 × 10⁻⁶ cm/s) due to high planar surface area (TPSA 71.95 Ų) [3] [8].
  • Protein binding (>95% predicted) may limit free fraction in systemic circulation [3].

Table 3: Inhibitory Potency (IC₅₀) of GSK1059615 Against PI3K Isoforms and mTOR

TargetIC₅₀ ValueAssay System
PI3Kα0.4 nMCell-free HTRF [1] [8]
PI3Kβ0.6 nMCell-free HTRF [1] [4]
PI3Kγ2–5 nMCell-free HTRF [1] [5]
PI3Kδ5 nMCell-free HTRF [1] [8]
mTOR12 nMCell-free HTRF [1] [4]

Formulation Insights:

  • In vitro assays: Typically use DMSO stocks (5–10 mM) diluted to ≤0.1% final concentration [4] [8].
  • In vivo administration: Suspensions in 5% DMSO/40% PEG300/5% Tween 80/50% saline enable intraperitoneal delivery [4].

The compound’s bioavailability is intrinsically limited by its physicochemical profile, though its high potency (sub-nanomolar IC₅₀) partially offsets this challenge in target tissues [1] [5].

Table 4: Standardized Identifiers for GSK1059615

Identifier TypeValue
CAS Registry No.958852-01-2
DrugBank AccessionDB11962
PubChem CID23582824
ChEMBL IDCHEMBL3544966
SynonymsGSK-615, GSK-1059615, (5Z)-5-[[4-(4-pyridinyl)-6-quinolinyl]methylene]thiazolidine-2,4-dione

Properties

CAS Number

958852-01-1

Product Name

GSK1059615

IUPAC Name

(E)-4-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,5-dione

Molecular Formula

C18H11N3O2S

Molecular Weight

333.36384

InChI

InChI=1S/C18H11N3O2S/c22-17-16(21-18(23)24-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,23)/b16-10+

InChI Key

SSROGLWTGKZPRA-MHWRWJLKSA-N

SMILES

O=C(N/C1=C/C2=CC=C3N=CC=C(C4=CC=NC=C4)C3=C2)SC1=O

Solubility

Soluble in DMSO

Synonyms

GSK1059615; GSK-1059615; GSK-1059615.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.